Streptozoticin

Overview

Description

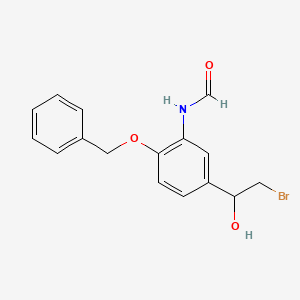

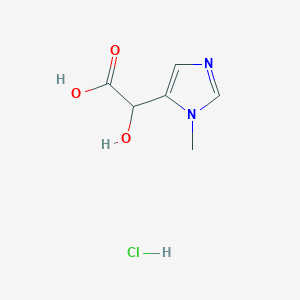

Streptozoticin is a useful research compound. Its molecular formula is C8H15N3O7 and its molecular weight is 265.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Streptozoticin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Streptozoticin including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inducing Diabetes in Animal Models : STZ is widely used in experimental research to induce type 1 and type 2 diabetes mellitus in mice and rats. This is achieved through the destruction of pancreatic islet β-cells, leading to insulin deficiency and hyperglycemia. These animal models are crucial for studying the pathophysiological mechanisms of diabetes and for screening potential diabetes therapies (Furman, 2015).

Investigating Diabetogenic Mechanisms and Antidiabetic Therapies : STZ-treated animals are used for understanding diabetogenic mechanisms and evaluating new antidiabetic therapies. However, researchers need to consider factors such as STZ preparation, dose, administration route, and target blood glucose levels for effective use (Goyal et al., 2016).

DNA Alkylation and Cancer Research : STZ is known to alkylate DNA, forming methylated purines. This property is significant in the study of its genotoxic effects and its use as an antineoplastic agent in the treatment of pancreatic neoplasms (Bennett & Pegg, 1981).

Studying Cardiac Function : STZ has been found to directly impair cardiac contractile function in isolated ventricular myocytes. This impact is mediated through oxidative stress and p38 MAP kinase-dependent mechanisms, which is critical information for assessing cardiac complications in diabetes research (Wold & Ren, 2004).

Understanding Genotoxicity and DNA Damage : STZ induces DNA damage in both normal and cancer cells. This genotoxic effect is modulated by various factors, including free radicals and the alkylation of DNA bases. Understanding this mechanism is crucial for assessing the drug's impact on genomic stability (Błasiak et al., 2004).

Exploring Mechanisms of Action and Cell Death : Research into the mechanisms of STZ action includes its effects on DNA synthesis inhibition and the generation of reactive oxygen species, leading to cell death. These insights are vital for understanding its role in inducing diabetes and its potential risks to human health (Eleazu et al., 2013).

Investigating Impact on Glucose Homeostasis : STZ is used to test insulin and new antidiabetic drugs in animals, altering normal glucose homeostasis. Understanding its impact is critical for designing experimental protocols and evaluating new antidiabetic agents (Qinna & Badwan, 2015).

properties

IUPAC Name |

1-methyl-1-nitroso-3-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O7/c1-11(10-18)8(17)9-4(2-12)6(15)7(16)5(14)3-13/h2,4-7,13-16H,3H2,1H3,(H,9,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRCPNMCOXLKFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Streptozoticin | |

CAS RN |

18883-66-4 | |

| Record name | streptozocin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B7979486.png)

![2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B7979494.png)

![(4-methyl-1-oxo[1,2,4]triazino[4,5-a]indol-2(1H)-yl)acetic acid](/img/structure/B7979511.png)

![2-methyl-2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-one](/img/structure/B7979523.png)

![(1S,5S,7R)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.0,1,5]decane-3,3-dione](/img/structure/B7979526.png)

![3-(3-Hydroxy-4-methoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B7979548.png)